molecular formula C10H18N2O B4726461 N-cyclopentylpyrrolidine-1-carboxamide

N-cyclopentylpyrrolidine-1-carboxamide

Cat. No.: B4726461
M. Wt: 182.26 g/mol
InChI Key: MUHJAPHQFJRVIQ-UHFFFAOYSA-N
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Description

N-Cyclopentylpyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide compound characterized by a cyclopentyl substituent attached to the carboxamide nitrogen. Pyrrolidine carboxamides are a class of nitrogen-containing heterocycles widely studied for their structural versatility and applications in medicinal chemistry, catalysis, and material science.

Properties

IUPAC Name

N-cyclopentylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)11-9-5-1-2-6-9/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHJAPHQFJRVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylpyrrolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions or catalytic processes that ensure high yield and purity. The use of organocatalysts, such as N-heterocyclic carbenes, can facilitate the construction of the pyrrolidine ring with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between N-cyclopentylpyrrolidine-1-carboxamide and related compounds:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Structural Features Hydrogen Bonding/Interactions References
This compound Cyclopentyl (N-linked) C₁₁H₂₀N₂O 212.29 g/mol* Pyrrolidine ring with carboxamide and alicyclic substituent Likely N–H⋯O (amide) interactions
N-(Cyclopentylmethyl)pyrrolidine-1-carboxamide Cyclopentylmethyl (N-linked) C₁₁H₂₀N₂O 212.29 g/mol Extended aliphatic chain; increased steric bulk Unreported, but similar to carboxamides
N-Methylpyrrolidine-1-carbothioamide Methyl (N-linked), thioamide C₆H₁₂N₂S 144.24 g/mol Thioamide (C=S) instead of carboxamide (C=O) N–H⋯S intramolecular H-bonding; forms 1D polymeric chains
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Chlorophenyl (N-linked) C₁₁H₁₃ClN₂O 224.68 g/mol Aromatic substituent with electron-withdrawing Cl Intermolecular N–H⋯O chains along [100]
N-Phenylpyrrolidine-1-carbothioamide Phenyl (N-linked), thioamide C₁₁H₁₄N₂S 206.30 g/mol Aromatic + thioamide group Intermolecular N–H⋯S interactions
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide 3-Nitrophenyl (N-linked) C₁₁H₁₃N₃O₃ 247.25 g/mol Strongly electron-withdrawing nitro group Unreported; likely N–H⋯O/N interactions

*Molecular weight calculated based on formula from analogous compounds.

Structural and Electronic Differences

  • Substituent Effects: The cyclopentyl group in the target compound introduces a non-aromatic, alicyclic substituent, enhancing lipophilicity compared to aromatic analogs like N-(4-chlorophenyl) or N-(3-nitrophenyl) derivatives. This may improve membrane permeability in biological systems . Thioamide vs. Carboxamide: Thioamides (C=S) exhibit weaker hydrogen-bonding capacity compared to carboxamides (C=O) but are more resistant to hydrolysis. For example, N-methylpyrrolidine-1-carbothioamide forms polymeric chains via N–H⋯S bonds , whereas carboxamides typically engage in stronger N–H⋯O interactions .
  • Crystallographic Behavior :

    • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide crystallizes in an orthorhombic system (space group Pbca) with intermolecular N–H⋯O hydrogen bonds forming chains along the [100] direction .
    • N-Methylpyrrolidine-1-carbothioamide features two distinct molecules in its asymmetric unit, linked via N–H⋯S and C–H⋯S interactions to form zigzag polymeric chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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